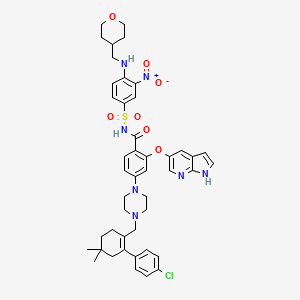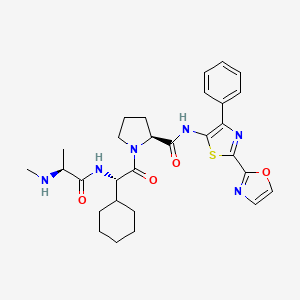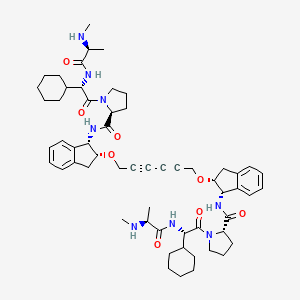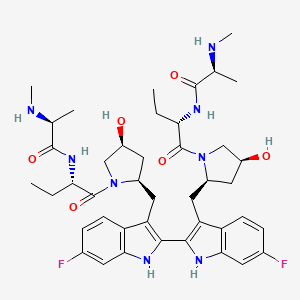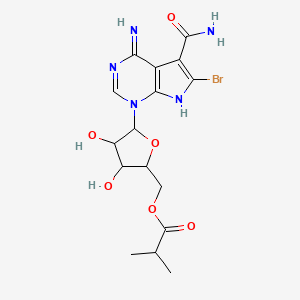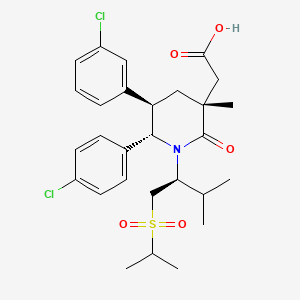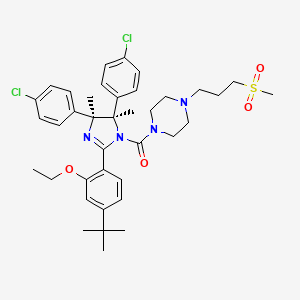
XL-418
Übersicht
Beschreibung
XL-418 ist ein selektiver, oral wirksamer kleiner Molekül, das auf die Proteinkinase B (auch bekannt als AKT) und die ribosomale Proteinkinase S6 (auch bekannt als p70S6K) abzielt. Diese Kinasen sind in verschiedenen Krebsarten häufig hochreguliert, was this compound zu einem potenziellen antineoplastischen Mittel macht. Durch die Hemmung dieser Kinasen kann this compound die Apoptose induzieren und die Translation in Tumorzellen hemmen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die die Verwendung verschiedener Reagenzien und Katalysatoren beinhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, darunter Batch- und kontinuierliche Verfahren. Der Produktionsprozess würde auf Ausbeute, Reinheit und Kosteneffizienz optimiert. Spezifische Details zu industriellen Produktionsmethoden sind nicht öffentlich zugänglich .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of XL-418 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would be optimized for yield, purity, and cost-effectiveness. Specific details on industrial production methods are not publicly available .
Analyse Chemischer Reaktionen
Reaktionstypen
XL-418 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen, wie Temperatur, Druck und Lösungsmittel, hängen von der gewünschten Reaktion und dem Produkt ab .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Derivaten führen können .
Wissenschaftliche Forschungsanwendungen
XL-418 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Proteinkinase B und der ribosomalen Proteinkinase S6 zu untersuchen.
Biologie: Untersucht nach seinen Auswirkungen auf Zellsignalwege und Apoptose.
Medizin: Als potenzieller Therapeutikum für verschiedene Krebsarten untersucht.
Industrie: Wird bei der Entwicklung neuer Krebsmedikamente und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität der Proteinkinase B und der ribosomalen Proteinkinase S6 hemmt, die stromabwärts der Phosphoinositid-3-Kinase wirken. Die Aktivierung dieser Kinasen ist ein häufiges Ereignis bei menschlichen Tumoren und fördert das Zellwachstum, das Überleben und die Resistenz gegen Chemotherapie und Strahlentherapie. Die Hemmung dieser Kinasen durch this compound induziert die Apoptose und hemmt die Translation in Tumorzellen .
Wirkmechanismus
XL-418 exerts its effects by inhibiting the activity of protein kinase B and ribosomal protein S6 kinase, which act downstream of phosphoinositide-3 kinase. Activation of these kinases is a frequent event in human tumors, promoting cell growth, survival, and resistance to chemotherapy and radiotherapy. Inhibition of these kinases by this compound induces apoptosis and inhibits translation within tumor cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ibrutinib: Ein kleines Molekül, das die Bruton-Tyrosinkinase hemmt.
Zanubrutinib: Ein weiterer Hemmer der Bruton-Tyrosinkinase.
Dasatinib: Ein Tyrosinkinase-Inhibitor, der bei der Behandlung bestimmter Krebsarten eingesetzt wird
Einzigartigkeit von XL-418
This compound ist einzigartig in seiner dualen Hemmung der Proteinkinase B und der ribosomalen Proteinkinase S6, was es zu einem potenten antineoplastischen Mittel macht. Seine Fähigkeit, mehrere Kinasen anzugreifen, die am Überleben und der Proliferation von Krebszellen beteiligt sind, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBSEBRGSVFUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrF3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL418 is a small molecule that inhibits the activity of protein kinase B (PKB or AKT) and S6 Kinase (S6K), which act downstream of phosphoinosotide-3 kinase (PI3K). Activation of these kinases is a frequent event in human tumors, promoting cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of the pathway through inhibition of AKT is expected to induce apoptosis (programmed cell death) in tumor cells. AKT inhibitors may also sensitize tumor cells to a wide range of chemotherapy. | |
| Record name | XL418 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05204 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
871343-09-8 | |
| Record name | XL-418 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871343098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL-418 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLJ18SRI8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


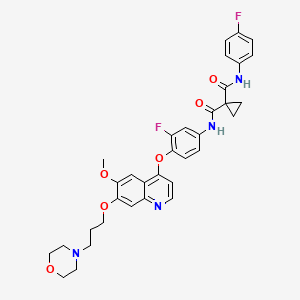
![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)
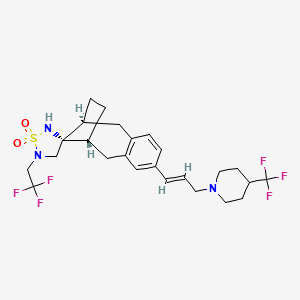
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)
